

Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Thiazol-2-yl-ethanol**

Cat. No.: **B2770130**

[Get Quote](#)

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.^[1] This structural motif is present in a multitude of pharmacologically active compounds, both natural and synthetic, including the essential vitamin B1 (Thiamine).^[2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in the design of therapeutic agents. Thiazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.^{[3][4]}

1-Thiazol-2-yl-ethanol (CAS No: 40982-30-7) represents a key building block in this chemical space. As a functionalized thiazole, it provides a reactive handle—the secondary alcohol—for further chemical modification, enabling the synthesis of diverse and complex molecular architectures. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug design, synthesis optimization, and formulation development. This guide provides a comprehensive analysis of these properties, grounded in established experimental methodologies and their underlying scientific principles.

Core Physicochemical Profile

A foundational understanding of a molecule begins with its core identity and physical characteristics. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Structure and Identity

The structure of **1-Thiazol-2-yl-ethanol** is fundamental to its properties. The combination of the aromatic thiazole ring and the chiral ethanol substituent dictates its reactivity, polarity, and potential for intermolecular interactions.

Caption: Chemical Structure of **1-Thiazol-2-yl-ethanol**.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **1-Thiazol-2-yl-ethanol**. This data is essential for planning synthetic routes, purification strategies, and for predicting the compound's behavior in various solvents and temperature conditions.

Property	Value	Source
CAS Number	40982-30-7	[5]
Molecular Formula	C ₅ H ₇ NOS	[5]
Molecular Weight	129.18 g/mol	[5]
Physical Form	Solid-Liquid Mixture	[5]
Boiling Point	200 °C at 760 mmHg	[5]
Melting Point	Not Available	[5]
Flash Point	75 °C	[5]
Solubility	Data not available; expected to be soluble in polar organic solvents and moderately soluble in water.	N/A
pKa	Data not available; the thiazole nitrogen is weakly basic.	N/A

Experimental Protocols for Physicochemical Characterization

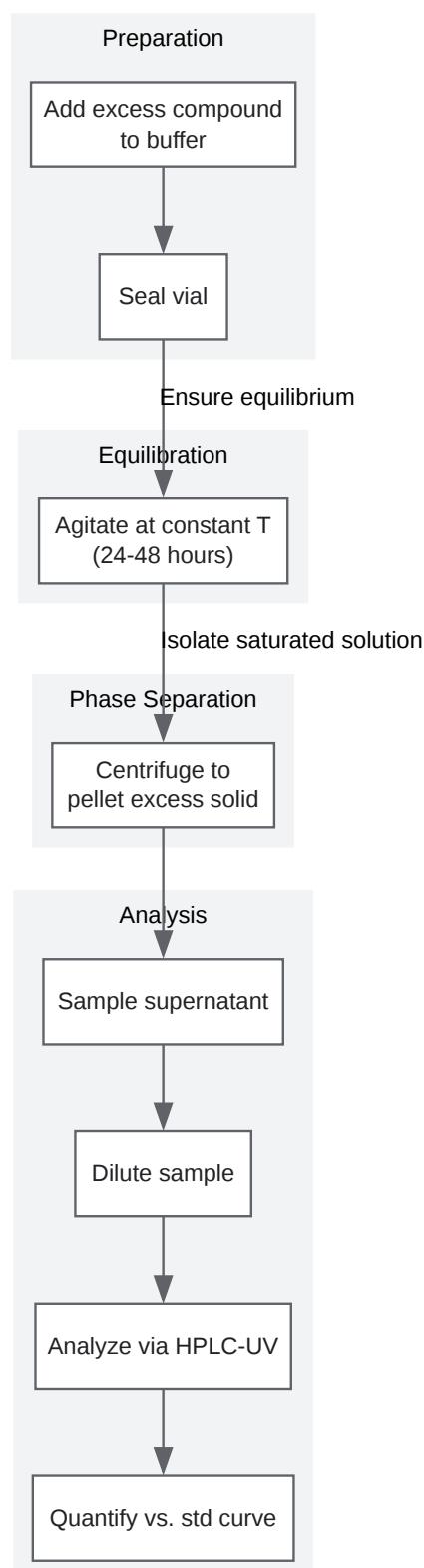
For a research or drug development professional, obtaining accurate and reproducible data is paramount. The following sections detail the standard, self-validating protocols for determining the key physicochemical properties that are currently unreported for **1-Thiazol-2-yl-ethanol**.

Protocol 1: Determination of Melting Point

Expertise & Experience: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities. The choice of a digital melting point apparatus with a calibrated thermometer is essential for accuracy.

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry by placing it under a high vacuum for several hours. A dry sample prevents solvent-induced melting point depression.
- **Loading:** Finely crush the crystalline portion of the sample. Pack a small amount (2-3 mm height) into a capillary tube by tapping the sealed end on a hard surface. Proper packing ensures uniform heat transfer.
- **Measurement:** Place the capillary tube into a calibrated digital melting point apparatus.
- **Heating Rate:** Use a rapid heating rate (10-15 °C/min) for a preliminary rough measurement. For the accurate measurement, repeat with a fresh sample, heating rapidly to within 15-20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
- **Validation:** Calibrate the apparatus weekly using certified standards (e.g., caffeine, vanillin) that bracket the expected melting point of the analyte.


Protocol 2: Determination of Aqueous Solubility

Expertise & Experience: Solubility is a critical parameter in drug development, influencing everything from reaction work-up to bioavailability. The shake-flask method is the gold-standard

for determining thermodynamic solubility due to its direct measurement of a saturated solution in equilibrium.

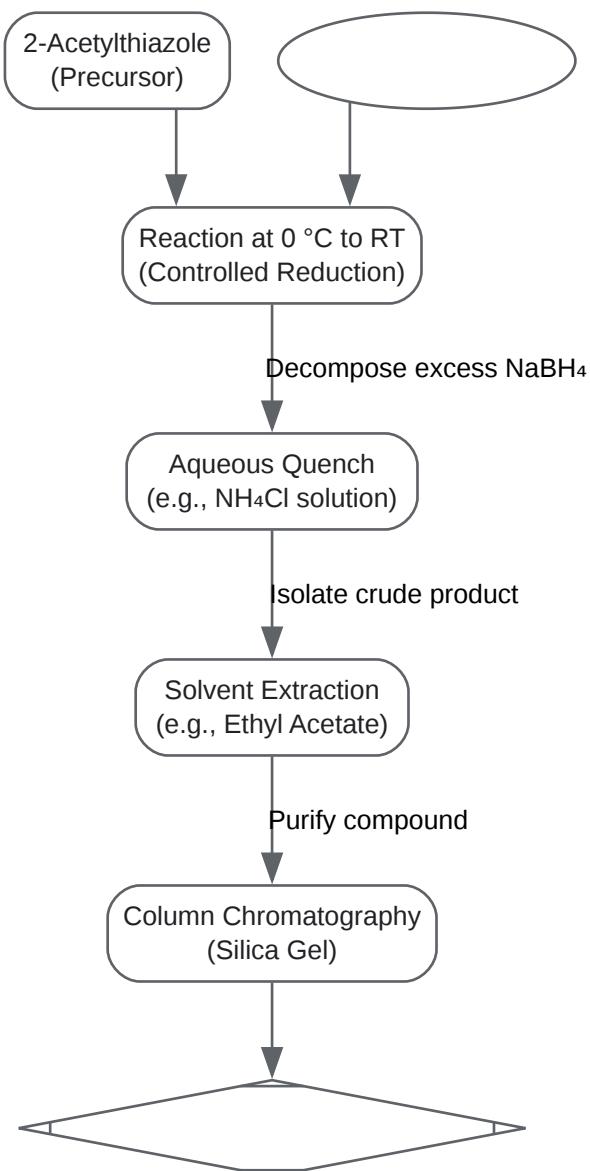
Methodology:

- System Preparation: Add an excess amount of **1-Thiazol-2-yl-ethanol** to a known volume of purified water (or a relevant buffer, e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed glass vial. The excess solid phase is crucial to ensure saturation.
- Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a minimum of 24-48 hours. This duration is necessary to ensure the system reaches thermodynamic equilibrium.
- Phase Separation: Allow the vial to stand at the same temperature to let undissolved solids settle. Alternatively, centrifuge the sample to pellet the excess solid. This step is critical to avoid aspirating solid material during sampling.
- Sampling & Analysis: Carefully withdraw a known volume of the supernatant. Dilute the sample with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method. The UV detector wavelength should be set to the λ_{max} of the compound for maximum sensitivity.
- Quantification: Calculate the concentration of the dissolved compound against a standard curve prepared with known concentrations of **1-Thiazol-2-yl-ethanol**.
- Validation: The presence of undissolved solid material in the vial at the end of the experiment validates that saturation was achieved.

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.

Synthesis and Structural Elucidation


The practical application of **1-Thiazol-2-yl-ethanol** requires a reliable synthetic route and robust methods for structural confirmation.

Representative Synthesis

Thiazole rings are commonly synthesized via the Hantzsch thiazole synthesis. The target compound, **1-Thiazol-2-yl-ethanol**, can be prepared via the reduction of a corresponding ketone, 2-acetylthiazole. This two-step approach is often reliable and scalable.

Step 1: Hantzsch Synthesis of 2-Acetylthiazole The reaction involves the cyclocondensation of a thioamide (thioacetamide) with an α -haloketone (3-chloro-2,4-pentanedione), followed by elimination to yield the substituted thiazole.

Step 2: Reduction to 1-Thiazol-2-yl-ethanol The ketone functional group of 2-acetylthiazole is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH_4) in an alcoholic solvent such as ethanol or methanol.^{[6][7]} The choice of NaBH_4 is strategic; it is selective for ketones and aldehydes and does not reduce the aromatic thiazole ring, ensuring the integrity of the core structure.

[Click to download full resolution via product page](#)

Caption: General Workflow for Synthesis of **1-Thiazol-2-yl-ethanol**.

Spectroscopic Characterization

Once synthesized, the identity and purity of the compound must be unequivocally confirmed. A combination of spectroscopic techniques provides a complete structural picture.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** This technique provides information about the number of different types of protons and their neighboring environments. For **1-Thiazol-2-yl-ethanol**, one would expect to see distinct signals for the two aromatic protons on the

thiazole ring, a quartet for the methine proton (-CHOH), a doublet for the methyl group (-CH₃), and a broad singlet for the hydroxyl proton (-OH) which can be exchanged with D₂O.

[8]

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis reveals the number of chemically non-equivalent carbon atoms. Five distinct signals would be expected: two for the aromatic CH carbons, one for the aromatic carbon attached to the ethanol group, one for the methine carbon, and one for the methyl carbon.
- FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy identifies the functional groups present. Key expected peaks include a broad absorption around 3300 cm⁻¹ (O-H stretch of the alcohol), C-H stretching peaks just below 3000 cm⁻¹, and characteristic aromatic C=N and C=C stretching absorptions in the 1650-1450 cm⁻¹ region.[9]
- MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. For **1-Thiazol-2-yl-ethanol**, the molecular ion peak [M]⁺ would be observed at m/z 129.[10] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.

Importance in Drug Development and Safety Considerations

Role as a Pharmacophore and Building Block

The **1-Thiazol-2-yl-ethanol** scaffold is of significant interest to medicinal chemists. The thiazole ring itself is a key pharmacophore in numerous approved drugs, such as the anticancer agent Dasatinib.[3] The secondary alcohol of **1-Thiazol-2-yl-ethanol** serves as a versatile synthetic handle. It can be:

- Oxidized to the corresponding ketone, 2-acetylthiazole.
- Esterified or etherified to introduce a vast array of side chains, allowing for the fine-tuning of properties like solubility, lipophilicity (LogP), and target binding affinity.
- Used in substitution reactions to connect to other molecular fragments.

This synthetic flexibility allows researchers to rapidly generate libraries of novel thiazole-containing compounds for screening against various biological targets.[11][12]

Safety and Handling

Proper handling of any chemical intermediate is crucial for laboratory safety. Based on available data for similar compounds, **1-Thiazol-2-yl-ethanol** should be handled with care.

- General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Wash hands thoroughly after handling.[13][14]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[15]
- Storage: Store in a tightly closed container in a cool, dry place. Sigma-Aldrich recommends storage at 4°C under nitrogen.[5]
- Hazard Classification: The related compound 1-(Thiazol-2-yl)ethan-1-ol is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] It is prudent to handle **1-Thiazol-2-yl-ethanol** with similar precautions.

Conclusion

1-Thiazol-2-yl-ethanol is more than a simple chemical; it is a versatile platform for innovation in drug discovery and materials science. While some of its fundamental physicochemical properties are well-documented, others require careful experimental determination. By employing the robust, self-validating protocols detailed in this guide, researchers can confidently characterize this compound and unlock its full potential. A thorough understanding of its synthesis, properties, and handling is the first step toward leveraging the proven power of the thiazole nucleus to develop the next generation of therapeutic agents.

References

- PubChem. (n.d.). 2-Acetylthiazole.
- ChemSynthesis. (2025). 2-(4-methyl-1,3-thiazol-5-yl)ethanol.
- PubChem. (n.d.). 2-Acetyl-2-thiazoline.
- CAS Common Chemistry. (n.d.). 2,5-Dihydro-4-methyl-5-thiazoleethanol.

- Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol.
- Al-Ostath, A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. *Molecules*, 27(6), 1885.
- Kumar, V., et al. (2020). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. *International Journal of Pharmaceutical Sciences and Research*, 11(10), 4766-4780.
- Shaibah, H. A., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihdropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. *Acta Crystallographica Section E: Crystallographic Communications*, 77(Pt 10), 1148–1156.
- Hussein, W., & Zitouni, T. G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. *MOJ Biorg Org Chem*, 2(2), 53-56.
- Advanced Biotech. (2025). Safety Data Sheet: 2-Acetyl Thiazole synthetic.
- Al-Zoubi, W., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. *Chemical Review and Letters*, 8, 720-740.
- Sayed, S. M., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. *Molecules*, 25(7), 1670.
- Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. *Molecules*, 27(19), 6433.
- Niu, Z., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. *European Journal of Medicinal Chemistry*, 247, 115042.
- Airgas. (2019). Safety Data Sheet: Ethanol.
- Al-Jallad, T., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, structural characterization, and biological potential. *RSC Advances*, 13(45), 31690-31705.
- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. *Journal of Sulfur Chemistry*, 45(2), 223-255.
- PubChem. (n.d.). 2-(Imidazol-1-yl)-1-(thiazol-2-yl)ethanol.
- NIST. (n.d.). 2-Acetylthiazole.
- ResearchGate. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents.
- Pharmascope. (2024). A review on thiazole based compounds & it's pharmacological activities.
- Stefov, V., et al. (n.d.). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.
- PubChem. (n.d.). 2-(Benzo[d]thiazol-2-yl)ethanol.
- Synerzine. (2019). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol.
- Georganics. (n.d.). Thiazol-2-yl-methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on thiazole based compounds andamp; its pharmacological activities [wisdomlib.org]
- 5. 1-(Thiazol-2-yl)ethan-1-ol | 40982-30-7 [sigmaaldrich.com]
- 6. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. 2-Acetylthiazole [webbook.nist.gov]
- 11. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. synerzine.com [synerzine.com]
- 15. airgas.com [airgas.com]
- To cite this document: BenchChem. [Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2770130#physicochemical-properties-of-1-thiazol-2-yl-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com